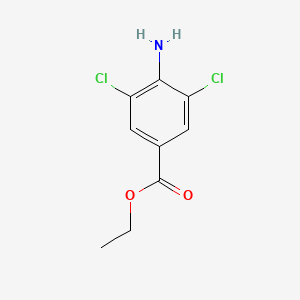

Ethyl 4-amino-3,5-dichlorobenzoate

Description

Contextualization within the Field of Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters are a class of organic compounds that are derivatives of benzoic acid, containing one or more halogen atoms and an ester functional group. The presence and position of the halogen atoms on the aromatic ring, along with the nature of the alcohol forming the ester, significantly influence the compound's physical and chemical properties. These properties include boiling point, melting point, solubility, and reactivity. For instance, the related compound Ethyl 4-amino-3,5-difluorobenzoate has a molecular weight of 201.17 g/mol , which is lower than that of its dichlorinated analog. nih.gov

The synthesis of halogenated esters can be achieved through various methods, including the reaction of an acylal with a hydrogen halide, potentially in the presence of a Lewis acid catalyst. google.com Another common method is the Fischer-Speier esterification of the corresponding halogenated carboxylic acid, such as the reaction of 4-iodobenzoic acid with methanol (B129727) to form methyl 4-iodobenzoate. wikipedia.org The choice of synthetic route often depends on the desired yield, reaction conditions, and the specific halogen and ester groups involved.

Significance of Ethyl 4-amino-3,5-dichlorobenzoate in Modern Chemical Synthesis and Derivatization

This compound serves as a crucial intermediate in the synthesis of more complex molecules. A primary synthetic route to this compound involves the esterification of 4-amino-3,5-dichlorobenzoic acid. chemicalbook.comottokemi.comsigmaaldrich.com In a typical procedure, 4-amino-3,5-dichlorobenzoic acid is suspended in ethanol (B145695), and thionyl chloride is added. The mixture is then heated, and after workup, this compound is obtained in a quantitative yield. chemicalbook.com

The reactivity of the amino and ester groups, as well as the influence of the chlorine atoms, makes this compound a versatile building block for derivatization. For example, esters can be converted into amides through a process called aminolysis, where the ester reacts with ammonia (B1221849) or an amine. libretexts.org This allows for the introduction of various substituents, leading to a wide range of derivatives with potentially interesting biological or material properties. The compound has been noted as an effective inhibitor of nitrile synthesis and is a precursor in the production of dyes and pharmaceuticals. biosynth.com

Broad Overview of Emerging Research Trajectories for This Compound

Current research involving this compound and its derivatives is expanding into several key areas. Its role as a specialty product for proteomics research applications highlights its importance in the study of proteins. scbt.com Furthermore, its structural similarity to other biologically active molecules suggests potential for its use in the development of new therapeutic agents. For instance, the related compound Ethyl 3-methyl-4-aminobenzoate is a precursor for synthesizing derivatives of distamycin A, which exhibit antitumor and antiviral properties. nih.gov

The investigation of halogenated benzoic acid esters extends to their use as plasticizers and in the formulation of various materials. google.com The unique combination of functional groups in this compound makes it a candidate for the synthesis of novel polymers and materials with tailored properties. The ongoing exploration of its derivatization and application in diverse fields underscores the compound's continuing importance in chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-amino-3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDALAPASRDTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225861 | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74878-31-2 | |

| Record name | Benzoic acid, 4-amino-3,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74878-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074878312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 74878-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-amino-3,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINO-3,5-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5PB49F5B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Strategic Route Development for Ethyl 4 Amino 3,5 Dichlorobenzoate

Esterification Pathways from 4-amino-3,5-dichlorobenzoic Acid and its Reactive Derivatives

A primary and direct route to ethyl 4-amino-3,5-dichlorobenzoate is the esterification of 4-amino-3,5-dichlorobenzoic acid. chemicalbook.com This transformation can be accomplished through various methods, including acid-catalyzed esterification and strategies involving the activation of the carboxylic acid.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a frequently employed method for producing this compound. This process typically involves reacting 4-amino-3,5-dichlorobenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst.

One common approach involves the use of sulfuric acid as the catalyst. nih.gov The reaction is typically carried out by refluxing the benzoic acid derivative with ethanol. For a related compound, ethyl 4-amino-3,5-difluorobenzoate, the synthesis was achieved by dissolving 4-amino-3,5-difluorobenzoic acid in ethanol and refluxing for 10 hours with sulfuric acid. nih.gov After neutralization with a saturated sodium bicarbonate solution, the product was extracted with dichloromethane. nih.gov

Another effective catalyst is thionyl chloride. In one documented procedure, a suspension of 4-amino-3,5-dichlorobenzoic acid in ethanol was treated with thionyl chloride and stirred at 60°C for 18 hours. chemicalbook.com This method resulted in a quantitative yield of the desired ethyl ester. chemicalbook.com The reaction mechanism involves the in-situ formation of an acid chloride, which is more reactive towards esterification.

The table below summarizes representative conditions for acid-catalyzed esterification:

| Starting Material | Catalyst | Solvent | Reaction Conditions | Yield |

| 4-amino-3,5-dichlorobenzoic acid | Sulfuric acid | Ethanol | Reflux | >85-88% (for methyl ester) |

| 4-amino-3,5-dichlorobenzoic acid | Thionyl chloride | Ethanol | 60°C, 18 h | Quantitative chemicalbook.com |

| 4-amino-3,5-difluorobenzoic acid | Sulfuric acid | Ethanol | Reflux, 10 h | 77% nih.gov |

Activation and Coupling Strategies for Ester Formation

An alternative to direct acid catalysis involves the activation of the carboxylic acid group to form a more reactive intermediate, which is then coupled with ethanol. A prominent strategy is the conversion of 4-amino-3,5-dichlorobenzoic acid to its acid chloride derivative. This is typically achieved by reacting the acid with thionyl chloride, often under reflux conditions. The excess thionyl chloride is subsequently removed, and the resulting acid chloride can be reacted with ethanol to form the ester. This method is known to produce high yields, often exceeding 85-88% for the corresponding methyl ester.

Peptide coupling reagents, though more commonly associated with amide bond formation, can also be utilized for ester synthesis. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU, and COMU have been shown to be effective for the esterification of carboxylic acids with alcohols, including phenols and aliphatic alcohols, in the presence of an organic base. organic-chemistry.org While specific examples for this compound are not detailed, the general applicability of these reagents suggests a potential route for its synthesis, particularly for small-scale or specialized applications.

Reductive Synthesis from Precursor Nitro Compounds

An alternative synthetic pathway to this compound involves the reduction of the corresponding nitro compound, ethyl 4-nitro-3,5-dichlorobenzoate. This approach is advantageous when the nitro precursor is more readily available or cost-effective. The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic chemistry, with several reliable methods available. researchgate.net

Catalytic Hydrogenation Utilizing Raney Nickel

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. orgsyn.org Raney nickel, a finely powdered nickel-aluminium alloy, is a common catalyst for this transformation due to its high activity. youtube.com The reaction involves treating the nitro compound with hydrogen gas in the presence of the Raney nickel catalyst. orgsyn.org This method is often carried out under mild conditions and can provide high yields of the corresponding amine. orgsyn.org For instance, the reduction of ethyl 4-amino-3-(methylthiomethyl)benzoate to ethyl 4-amino-3-methylbenzoate was successfully achieved using W-2 Raney nickel in absolute ethanol at room temperature. orgsyn.org Although specific conditions for the reduction of ethyl 4-nitro-3,5-dichlorobenzoate using Raney nickel are not explicitly detailed in the provided search results, the general applicability of this method to similar substrates suggests its potential effectiveness. orgsyn.orgorgsyn.org

Stannous Chloride Reduction Protocols

Stannous chloride (tin(II) chloride) is a classic and effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines. semanticscholar.org This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. semanticscholar.org The reaction is typically carried out in an acidic medium, such as aqueous ethanol containing hydrochloric acid. semanticscholar.org

The reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to 4-benzyloxy-3-chloroaniline (B1332019) was achieved in excellent yield by treatment with stannous chloride in acidic aqueous ethanol, demonstrating the reagent's tolerance for both benzyl (B1604629) and chloro groups. semanticscholar.org Similarly, stannous chloride has been used to reduce various nitroarene derivatives, often providing the desired aniline (B41778) in high yield. mtu.eduresearchgate.net A study on the chlorination of methyl 4-aminobenzoate (B8803810) reported the reduction of a complex chlorinated intermediate (methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate) to mthis compound using stannous chloride. researchgate.net

The following table outlines the general conditions for stannous chloride reduction:

| Starting Material | Reagent | Solvent | Key Observation |

| 4-Benzyloxy-3-chloronitrobenzene | SnCl2·H2O | Acidic aqueous ethanol | Excellent yield, no debenzylation or dechlorination semanticscholar.org |

| Methyl 1,2,3,3,5,5,6-heptachloro-4-chloriminocyclohexane-1-carboxylate | Stannous chloride | Not specified | Formation of mthis compound researchgate.net |

| Nitroarene derivatives | SnCl2 | Ethanol | Effective for nitro to amino reduction mtu.edu |

Chlorination-Based Synthetic Strategies on Related Aromatic Systems

A less direct but viable synthetic route to this compound involves the chlorination of a suitable precursor, followed by other necessary transformations. This strategy is particularly relevant when starting from readily available, non-chlorinated or partially chlorinated aromatic compounds.

One approach involves the chlorination of 4-aminobenzoic acid or its derivatives. The direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to a complex mixture of products, including a pentachloro-cyclohexenone-carboxylic acid derivative. researchgate.net However, a more controlled chlorination can be achieved by first protecting the amino group. For example, chlorination of 4-acetylaminobenzoic acid yields 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified to 4-amino-3,5-dichlorobenzoic acid. researchgate.net This acid can subsequently be esterified to the desired ethyl ester as described in section 2.1.

Alternatively, chlorination can be performed on the esterified precursor. The chlorination of methyl 4-aminobenzoate in a neutral medium can lead to a highly chlorinated product. researchgate.net However, reduction of this complex intermediate with stannous chloride can yield mthis compound. researchgate.net This suggests a potential multi-step synthesis involving chlorination followed by reduction.

Another related strategy involves the synthesis of 3,5-dichlorobenzoic acid from anthranilic acid. This process can involve direct chlorination of anthranilic acid to give 3,5-dichloro-o-aminobenzoic acid, followed by a diazotization reaction. google.com The resulting 3,5-dichlorobenzoic acid could then potentially undergo amination and subsequent esterification to yield the target compound, although this would represent a more circuitous route.

Regioselective Chlorination of 4-aminobenzoic Acid Derivatives

A primary challenge in the synthesis of this compound is the precise introduction of chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring, ortho to the amino group. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve the desired 3,5-dichloro substitution pattern, a multi-step approach involving protection, chlorination, and deprotection is often employed.

One effective method starts with 4-aminobenzoic acid. researchgate.net The highly reactive amino group is first protected, commonly through acetylation with acetic anhydride, to form 4-acetylaminobenzoic acid. researchgate.net This protection moderates the directing effect of the amino group and prevents unwanted side reactions. The subsequent chlorination of 4-acetylaminobenzoic acid yields 4-acetylamino-3,5-dichlorobenzoic acid. researchgate.net The final step involves the saponification (hydrolysis) of the acetyl group to restore the free amino group, yielding 4-amino-3,5-dichlorobenzoic acid. researchgate.net This intermediate is then esterified to produce the final product, this compound.

An alternative starting material is 4-aminoacetophenone, which can be dissolved in glacial acetic acid and then chlorinated. chemicalbook.com This process yields 4-amino-3,5-dichloroacetophenone, which can then be further modified to the target ester. chemicalbook.com

Conversion of Highly Chlorinated Intermediates

An alternative and more complex synthetic strategy involves the creation of a highly chlorinated, non-aromatic intermediate, which is then converted to the desired aromatic product. This method starts with the methyl ester of 4-aminobenzoic acid (methyl 4-aminobenzoate). researchgate.net

Chlorination of methyl 4-aminobenzoate in a mixture of glacial acetic acid and hydrochloric acid can lead to the formation of a complex, highly chlorinated intermediate, specifically methyl 1,2,3,3,5,5,6-heptachlorocyclohexan-4-one-1-carboxylate. researchgate.net This intermediate represents a significant departure from the aromatic starting material. The key step in this pathway is the subsequent reduction of this heavily chlorinated compound. Treatment with a reducing agent, such as stannous chloride, facilitates the reductive aromatization of the intermediate, yielding mthis compound. researchgate.net This methyl ester can then be transesterified to the corresponding ethyl ester if required.

Comparative Analysis of Synthetic Yields and Process Efficiencies

The efficiency of synthesizing this compound is highly dependent on the chosen synthetic route. Two primary pathways are the direct esterification of 4-amino-3,5-dichlorobenzoic acid and the direct chlorination of ethyl 4-aminobenzoate (benzocaine).

The most common and direct route is the Fischer esterification of 4-amino-3,5-dichlorobenzoic acid with ethanol. chegg.comlibretexts.orgresearchgate.net This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or activated by reagents like thionyl chloride. chegg.comlibretexts.orgchemicalbook.com When using thionyl chloride in ethanol, the reaction can be stirred at 60°C for 18 hours, reportedly achieving a quantitative yield of this compound. chemicalbook.com Another method, using sulfuric acid as a catalyst and refluxing for 10 hours, has been reported with a yield of 77%. nih.gov

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Esterification | 4-amino-3,5-dichlorobenzoic acid | Ethanol, Thionyl chloride | 60°C, 18 hours | Quantitative | chemicalbook.com |

| Esterification | 4-amino-3,5-difluorobenzoic acid (analogue) | Ethanol, Sulfuric acid | Reflux, 10 hours | 77% | nih.gov |

| Chlorination followed by Reduction | Methyl 4-aminobenzoate | 1. Glacial acetic acid, HCl, Cl2; 2. Stannous chloride | Multi-step process | Not specified | researchgate.net |

Exploration of Novel Catalytic Systems and Reaction Conditions

Research into the synthesis of this compound and related compounds continues to explore more efficient and selective catalytic systems.

For the esterification step, thionyl chloride is a highly effective reagent for converting carboxylic acids to their corresponding esters in the presence of an alcohol. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orgnih.gov It reacts with the carboxylic acid to form an acyl chloride intermediate, which is much more reactive towards nucleophilic attack by the alcohol than the original carboxylic acid. libretexts.org The reaction with ethanol at elevated temperatures (60°C) has been shown to produce this compound in quantitative yield. chemicalbook.com Traditional acid catalysis, for instance with sulfuric acid, is also widely used for Fischer esterification, though it may require stoichiometric amounts of acid if a basic group like aniline is present in the substrate. chegg.comresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Amino 3,5 Dichlorobenzoate and Its Analogs

Reactivity of the Amino Group: Nucleophilic Pathways

The amino group in ethyl 4-amino-3,5-dichlorobenzoate serves as a primary site for nucleophilic reactions, including acylation and alkylation, leading to the formation of various amide derivatives.

Acylation and Alkylation Reaction Mechanisms

Acylation: The acylation of the amino group on this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. libretexts.org This is followed by the elimination of a leaving group (e.g., chloride) to form a stable N-acylated product. The reaction is often facilitated by a base to neutralize the acid byproduct. For instance, the reaction of 4-acetylaminobenzoic acid with a chlorinating agent yields 4-acetylamino-3,5-dichlorobenzoic acid, which can then be saponified to produce 4-amino-3,5-dichlorobenzoic acid. researchgate.net

Alkylation: The amino group can also undergo N-alkylation with alkyl halides through a nucleophilic aliphatic substitution (SN2) reaction. ucalgary.cawikipedia.org The amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca However, this process can be challenging to control. The resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to polyalkylation and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction proceeds through an SN2 mechanism, followed by deprotonation of the resulting ammonium salt by a base, which can be another molecule of the starting amine. ucalgary.cayoutube.com

Formation of Substituted Amides and Their Reaction Dynamics

The synthesis of substituted amides from this compound is a direct extension of its acylation reactivity. By reacting the parent compound with various acylating agents, a diverse library of N-substituted amides can be generated. For example, solid-phase synthesis techniques can be employed to create N-substituted peptide amides. google.com In one method, a resin is functionalized with an amine, and the C-terminal amino acid is linked via an amide bond, followed by peptide synthesis. google.com

The reaction dynamics are influenced by the nature of the acylating agent and the reaction conditions. The use of highly reactive acyl chlorides or anhydrides generally leads to rapid and efficient amide formation. The stability and further reactivity of the formed amide are dictated by the electronic and steric properties of the newly introduced substituent.

Reactivity of Halogen Substituents: Halogen-Specific Reactions

The two chlorine atoms on the aromatic ring of this compound are key sites for a variety of metal-catalyzed cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the chlorinated positions.

Suzuki-Miyaura Coupling: This reaction pairs the chlorinated aromatic ring with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond, forming a Pd(II) species. libretexts.orgchemrxiv.org This is often the rate-determining step, with reactivity typically following the trend I > Br > Cl. libretexts.org

Transmetalation: The organic group from the organoborane is transferred to the palladium center, a step often facilitated by the base. nih.gov

Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov

The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly influence the catalyst's activity and stability. nih.gov The reaction can be used to couple aryl chlorides with various partners, including those with steric hindrance. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming aryl-amine bonds. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with the aryl chloride. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgnih.gov Different generations of phosphine (B1218219) ligands have been developed to improve reaction rates and yields, allowing for the coupling of even primary amines. wikipedia.orglibretexts.org

Table 1: Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |

| Bond Formed | Carbon-Carbon | Carbon-Nitrogen |

| Coupling Partner | Organoboron Reagent | Amine |

| Catalyst System | Palladium(0) complex, Base | Palladium(0) complex, Ligand, Base |

| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

| Primary Application | Synthesis of biaryls, styrenes, conjugated systems | Synthesis of aryl amines |

Nucleophilic Aromatic Substitution Mechanisms

While aryl halides are generally resistant to nucleophilic substitution, the presence of electron-withdrawing groups can facilitate the reaction via an SNAr (addition-elimination) mechanism. pressbooks.pubbyjus.com In this compound, the ethyl ester group provides some electron-withdrawing character.

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. pressbooks.pubbyjus.com

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product. pressbooks.pub

However, the strong electron-donating amino group counteracts the effect of the ester group, generally making SNAr reactions at the chloro positions less favorable unless very strong nucleophiles or harsh conditions are used. quora.comvedantu.com The reactivity can be enhanced in related compounds where stronger electron-withdrawing groups are present. mdpi.comnih.gov

Reductive Dehalogenation Processes and Substrate Specificity

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. This transformation can be achieved using various methods, including microbial degradation under anaerobic conditions. asm.orgnih.gov Studies on analogous compounds like dichloroanilines have shown that anaerobic microorganisms can sequentially remove chlorine atoms. asm.orgacs.org

The substrate specificity of these dehalogenation processes is a key area of research. nih.gov For instance, anaerobic consortia acclimated to a specific chlorophenol have demonstrated the ability to dehalogenate the corresponding chloroaniline, suggesting cross-acclimation is possible for structurally similar compounds. asm.org The position of the halogen and the nature of other substituents on the aromatic ring significantly influence the rate and regioselectivity of the dehalogenation. In dichloroanilines, dechlorination often occurs preferentially at one position before the other, leading to the accumulation of monochloro-intermediates. asm.org

Ester Group Transformations: Hydrolysis and Transesterification Kinetics

The transformation of the ester group in this compound, primarily through hydrolysis and transesterification, is a critical aspect of its chemical behavior. While specific kinetic data for this exact compound is not extensively available in the reviewed literature, the principles governing these reactions for analogous substituted benzoates provide a strong framework for understanding its reactivity.

The hydrolysis of esters, such as ethyl benzoate (B1203000) and its derivatives, is typically catalyzed by acid or base. In alkaline hydrolysis, the reaction proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is highly dependent on the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the hydrolysis by stabilizing the negatively charged transition state formed during the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. Conversely, electron-donating groups tend to slow down the reaction.

The kinetics of alkaline hydrolysis of various substituted ethyl benzoates have been studied, and the second-order rate constants generally follow the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

Table 1: Illustrative Second-Order Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates in 85% Ethanol-Water at 25°C

| Substituent | Rate Constant (L mol⁻¹ s⁻¹) |

| 4-NO₂ | 2.5 x 10⁻¹ |

| 3-NO₂ | 1.5 x 10⁻¹ |

| 4-Cl | 3.2 x 10⁻³ |

| 3-Cl | 4.5 x 10⁻³ |

| H | 8.0 x 10⁻⁴ |

| 4-CH₃ | 3.5 x 10⁻⁴ |

| 4-NH₂ | 1.2 x 10⁻⁵ |

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can be catalyzed by either acids or bases. The mechanism is similar to that of hydrolysis, involving a tetrahedral intermediate. The kinetics of transesterification are also influenced by the electronic and steric nature of the substituents on the benzoate ring and the nature of the incoming alcohol. Similar to hydrolysis, electron-withdrawing groups on the aromatic ring are expected to enhance the rate of transesterification.

Photochemical Reaction Mechanisms and Degradation Pathways

The photochemical behavior of this compound is of significant interest, particularly concerning its environmental fate. As a chlorinated aniline (B41778) derivative, it is expected to undergo photodegradation through various pathways initiated by the absorption of light.

The primary photochemical process for many chlorinated aromatic compounds involves the homolytic cleavage of the carbon-chlorine bond, leading to the formation of aryl radicals. However, in the case of chlorinated anilines, other pathways involving the amino group and the aromatic ring are also prominent. The photodegradation of 4-chloroaniline (B138754), a related compound, has been shown to proceed via several routes, including hydroxyl radical attack, dimerization, and dechlorination. researchgate.net

The photoreactivity of this compound is critically dependent on the wavelength of incident light and various environmental factors such as pH, temperature, and the presence of photosensitizers. The UV-Vis absorption spectrum of the molecule determines which wavelengths of light can be absorbed to initiate photochemical reactions.

Environmental factors can significantly influence the rate and mechanism of photodegradation. For instance, the pH of the medium can affect the protonation state of the amino group, which in turn can alter the molecule's absorption spectrum and its susceptibility to photochemical attack. Studies on the photodegradation of aniline have shown that the rate of degradation can be pH-dependent. researchgate.net Temperature can also affect the kinetics of the various secondary reactions that follow the initial photochemical event.

The presence of natural photosensitizers in the environment, such as humic acids, can also accelerate the photodegradation of chlorinated anilines by producing reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals.

The photodecomposition of this compound is expected to proceed largely through free radical intermediates. Upon absorption of UV radiation, several radical-mediated pathways can be initiated.

One probable pathway is the generation of hydroxyl radicals (•OH) in the presence of water and photosensitizers. These highly reactive radicals can attack the aromatic ring, leading to the formation of hydroxylated and de-chlorinated intermediates. The attack of hydroxyl radicals on 4-chloroaniline has been shown to lead to the formation of 4-aminophenol (B1666318) and other hydroxylated byproducts. researchgate.net

Another potential pathway is the homolytic cleavage of the C-Cl bond, which would produce a dichlorinated aminobenzoyl radical. This radical can then undergo further reactions, such as hydrogen abstraction from the solvent or reaction with oxygen to form peroxy radicals, leading to a cascade of degradation products.

Furthermore, the amino group can also be a site for radical-initiated reactions. The formation of anilino radicals through hydrogen abstraction from the amino group can lead to dimerization and the formation of azo compounds. For instance, the photodegradation of 4-chloroaniline can result in the formation of 4,4'-dichloroazobenzene. researchgate.net

Table 2: Potential Intermediates in the Photodegradation of this compound

| Intermediate Type | Example Compound |

| Dechlorinated Product | Ethyl 4-amino-3-chlorobenzoate |

| Hydroxylated Product | Ethyl 4-amino-5-chloro-3-hydroxybenzoate |

| Amino-oxidized Product | Ethyl 3,5-dichloro-4-nitrosobenzoate |

| Dimerized Product | Azo-bridged dimers |

Note: This table presents hypothetical intermediates based on the known photodegradation pathways of analogous chlorinated anilines. Specific product identification for this compound would require dedicated experimental studies.

Advanced Derivatization Strategies and Structure Activity Relationship Sar Studies

Systematic Design and Synthesis of N-Substituted Derivatives

The primary amino group at the C4 position is a key target for derivatization. Various synthetic methodologies have been employed to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Common strategies for the synthesis of N-substituted derivatives include:

Reductive Amination: This two-step process involves the initial reaction of the amino group with an aldehyde or ketone to form a Schiff base (imine), which is then reduced to the corresponding N-substituted amine using a reducing agent like sodium borohydride. This method is highly versatile for introducing N-benzyl and other N-alkyl groups.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amide derivatives.

Condensation Reactions: Reaction with other functionalized molecules, such as biguanide (B1667054) hydrochlorides, can lead to more complex heterocyclic structures attached to the nitrogen atom. chemicalbook.com For instance, reacting ester derivatives with biguanide hydrochlorides in a solution of sodium methoxide (B1231860) in methanol (B129727) is a documented method for creating N-substituted triazine derivatives. chemicalbook.com

These systematic modifications are crucial for probing structure-activity relationships, as the nature of the N-substituent can significantly impact biological efficacy in related compounds. For example, in studies on isosteviol-based aminoalcohols, the presence of an N-benzyl group was found to be important for antiproliferative activity.

Table 1: Examples of Synthetic Methods for N-Substitution

| Synthetic Method | Reagents | Resulting N-Substituent Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Alkyl, Benzyl (B1604629) | google.com |

| Condensation | Biguanide hydrochlorides, MeONa/MeOH | Substituted Triazinyl | chemicalbook.com |

| Reaction with Thiosalicylic Acid | Thiosalicylic Acid | Benzothiazin-4-one derivatives (from benzhydrazide) | orgsyn.org |

Modifications of the Aromatic Ring Substituents

The two chlorine atoms on the benzene (B151609) ring are defining features of the molecule. Altering their identity, position, or replacing them with other functional groups provides a powerful means to fine-tune the electronic environment of the entire structure.

Replacing the chlorine atoms with other halogens like fluorine or iodine has been investigated to understand the effect of electronegativity and atomic size on the molecule's properties.

Fluorine Substitution: The synthesis of Ethyl 4-amino-3,5-difluorobenzoate has been reported. nih.gov This is achieved by the esterification of 4-amino-3,5-difluorobenzoic acid with ethanol (B145695) in the presence of sulfuric acid. nih.gov X-ray diffraction studies of the difluoro analog show a quinoid character in the phenyl ring and distortions in bond angles, highlighting the significant impact of the highly electronegative fluorine atoms on the molecular geometry. nih.gov

Iodine Substitution: The diiodo analog, Ethyl 4-amino-3,5-diiodobenzoate, can be synthesized from Benzocaine (Ethyl 4-aminobenzoate) using reagents like iodine monochloride. chemicalbook.com The larger size and lower electronegativity of iodine compared to chlorine would be expected to confer different steric and electronic properties to the resulting molecule.

Table 2: Comparison of Halogenated Analogs

| Compound Name | Molecular Formula | Halogen | Key Synthetic Precursor | Reference |

|---|---|---|---|---|

| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | Fluorine | 4-amino-3,5-difluorobenzoic acid | nih.gov |

| Ethyl 4-amino-3,5-dichlorobenzoate | C₉H₉Cl₂NO₂ | Chlorine | 4-amino-3,5-dichlorobenzoic acid | chemicalbook.comsigmaaldrich.com |

| Ethyl 4-amino-3,5-diiodobenzoate | C₉H₉I₂NO₂ | Iodine | Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | chemicalbook.com |

The introduction of non-halogen substituents like hydroxyl, acetamido, and alkoxy groups onto the aromatic ring represents a significant structural modification. While direct synthesis of these derivatives on the this compound backbone is not widely reported, related syntheses provide insight into potential routes.

Acetamido Group: The synthesis of 3,5-dichloro-4-aminoacetophenone, a structurally related compound, involves the direct chlorination of 4-aminoacetophenone. chemicalbook.com This suggests that introducing other functionalities prior to halogenation or using protecting group strategies would be necessary. An acetamido group (NHCOCH₃) is an amide of the primary amine and is distinct from ring substitution, but the synthesis of related acetophenones indicates the chemical tractability of such substituted rings.

Alkoxy Groups: General methods for preparing 4-alkoxy-3-aminobenzoic acid esters have been described in patent literature, typically involving the reduction of a nitro group precursor. google.com For example, a 4-alkoxy-3-nitrobenzoic acid can be esterified and the nitro group subsequently reduced to the amine. google.com This strategy could potentially be adapted to create alkoxy-substituted analogs.

Alterations of the Ester Alkyl Moiety

The ethyl group of the ester function is another site amenable to modification. The primary method for this alteration is the Fischer esterification of the parent carboxylic acid, 4-amino-3,5-dichlorobenzoic acid, with different alcohols. chemicalbook.com By varying the alcohol (e.g., methanol, propanol, benzyl alcohol), a series of esters with different alkyl or arylalkyl moieties can be produced. This modification can influence properties such as solubility, lipophilicity, and metabolic stability. For instance, the synthesis of a benzyl ester derivative of a related compound was pursued to study the effects of a bulkier ester group on biological activity.

Table 3: Potential Ester Derivatives via Fischer Esterification

| Alcohol Reagent | Resulting Ester Moiety | Product Name |

|---|---|---|

| Methanol | Methyl | Mthis compound |

| Ethanol | Ethyl | This compound |

| Propan-1-ol | n-Propyl | Propyl 4-amino-3,5-dichlorobenzoate |

| Benzyl alcohol | Benzyl | Benzyl 4-amino-3,5-dichlorobenzoate |

Conformational Analysis and Its Influence on Derivative Properties

The three-dimensional structure and conformation of these derivatives play a critical role in their chemical reactivity and biological interactions. Single-crystal X-ray diffraction is a powerful tool for elucidating these structures.

Studies on Ethyl 4-amino-3,5-difluorobenzoate have provided detailed conformational data. nih.gov The analysis revealed that the presence of fluorine substituents in the ortho positions relative to the amino group leads to a distortion of bond angles and imparts a quinoid character to the phenyl ring. nih.gov Such electronic and geometric effects, which are dependent on the nature of the halogen, will influence the molecule's dipole moment, crystal packing, and ability to interact with other molecules. The planarity of the phenyl ring and the orientation of the amino and ester groups are key conformational features that are modulated by substitution.

Establishment of Structure-Reactivity Relationships for Synthetic Utility

By synthesizing and characterizing a variety of derivatives, researchers can establish clear structure-reactivity relationships. These relationships are vital for designing new molecules with desired properties for further synthetic applications.

For example, the electronic nature of the substituents on the aromatic ring directly influences the reactivity of the amino group. Electron-withdrawing groups, like halogens, decrease the nucleophilicity of the C4-amino group, affecting the conditions required for N-substitution reactions. Conversely, the reactivity of the aromatic ring itself towards, for instance, electrophilic substitution, is also heavily modified by the existing substituents.

Furthermore, structure-activity relationship (SAR) studies in related compound series have shown that specific substituents are key for biological activity. In one study on anticancer agents, a 4-phenylpiperazin-1-yl substituent on a related scaffold was found to be crucial for cytotoxic activity. chemicalbook.com In another context, the ortho-fluorination of azobenzene (B91143) derivatives, which can be synthesized from fluorinated aminobenzoates, was shown to significantly increase the thermal stability of their cis-isomers, a critical property for applications in photopharmacology. nih.gov These findings demonstrate that strategic derivatization of the this compound core can be used to fine-tune molecular properties for specific, advanced applications.

Cutting Edge Analytical and Spectroscopic Characterization Methodologies

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Ethyl 4-amino-3,5-dichlorobenzoate from impurities, starting materials, and by-products that may be present after its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and conducting quantitative analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the two phases. The high purity of a related precursor, 4-Amino-3,5-dichlorobenzoic acid, is often confirmed by HPLC, underscoring the technique's suitability for this class of compounds. researchgate.netnih.gov

The quantitative analysis of this compound can be performed by creating a calibration curve from standards of known concentration. The area under the chromatographic peak corresponding to the compound is directly proportional to its concentration in the sample. Methods for other amino acid derivatives have demonstrated detection limits in the picogram range, highlighting the sensitivity of HPLC. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. For less volatile related compounds like benzoic acid, derivatization to their methyl esters is a common strategy to increase volatility for GC-MS analysis. nih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragment ions.

A key feature in the mass spectrum of an organochlorine compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. For a molecule containing two chlorine atoms, like this compound, this results in a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of its presence. libretexts.org

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment | Notes |

| 233/235/237 | [M]⁺ (Molecular Ion) | Shows characteristic 9:6:1 isotopic pattern for two Cl atoms. |

| 204/206/208 | [M-C₂H₅]⁺ | Loss of the ethyl group. |

| 188/190/192 | [M-OC₂H₅]⁺ | Loss of the ethoxy group. |

| 160/162 | [M-OC₂H₅-CO]⁺ | Subsequent loss of carbon monoxide. |

Advanced Mass Spectrometry (MS) Techniques

Advanced MS techniques provide unparalleled accuracy and sensitivity, enabling confident structural confirmation and trace-level detection.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the structural elucidation of organic compounds. taylorandfrancis.com It provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the calculated monoisotopic mass is 233.0010339 Da. nih.gov An experimental measurement via LC-HRMS yielding a mass very close to this theoretical value would confirm the elemental composition of C₉H₉Cl₂NO₂ and rule out other potential isobaric (same nominal mass) structures. This technique is crucial for confirming the identity of novel compounds and metabolites.

The classification of this compound as an organochlorine compound can be definitively established through its electron ionization (EI) mass spectrum. As discussed in the GC-MS section, the most telling feature is the isotopic signature of the chlorine atoms. libretexts.org

The analysis of organochlorine pesticides by MS relies heavily on identifying these characteristic isotopic patterns in the molecular ion and any chlorine-containing fragment ions. nih.gov Techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed to selectively search for these specific isotopic clusters, providing excellent selectivity and sensitivity for detecting these compounds in complex mixtures. shimadzu.com This makes EI-MS a fundamental technique for the classification and trace analysis of organochlorine compounds.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information, multidimensional NMR experiments are necessary to assemble the complete structural puzzle. nih.govexlibrisgroup.com

For this compound, the following NMR experiments would be key:

¹H NMR: Would show the signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a singlet for the two equivalent aromatic protons. The amino group protons would likely appear as a broad singlet.

¹³C NMR: Would reveal all nine distinct carbon atoms in the molecule.

COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are spin-spin coupled. It would show a clear correlation between the ethyl group's -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons. This would link the proton signals of the ethyl and aromatic groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the carbonyl carbon (C=O) to the protons of the ethyl group and the aromatic ring, confirming the ester linkage and its position.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) | Notes |

| -CH₂-CH₃ | ~1.40 | Triplet | ~14.2 | Based on Ethyl 4-aminobenzoate (B8803810). rsc.org |

| -CH₂-CH₃ | ~4.35 | Quartet | ~61.5 | Based on Ethyl 4-aminobenzoate. rsc.org |

| NH₂ | ~4.5 (broad) | Singlet | - | Chemical shift can vary. |

| C2, C6 (Aromatic) | ~7.85 | Singlet | ~130.0 | Protons are equivalent due to symmetry. |

| C1 (Aromatic) | - | - | ~120.0 | Carbon attached to C=O. |

| C2, C6 (Aromatic) | - | - | ~130.0 | Correlated to the aromatic proton singlet. |

| C3, C5 (Aromatic) | - | - | ~122.0 | Carbons bearing Cl atoms. |

| C4 (Aromatic) | - | - | ~148.0 | Carbon bearing the amino group. |

| C=O (Ester) | - | - | ~165.0 | Carbonyl carbon. |

¹H and ¹³C NMR for Elucidating Molecular Structure and Substituent Positionscalpaclab.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) (-CH2-) protons are adjacent to an oxygen atom and a methyl group, resulting in a signal around 4.3 ppm. The terminal methyl (-CH3) protons are further shielded and resonate at approximately 1.4 ppm. The aromatic protons, due to the symmetrical substitution pattern on the benzene (B151609) ring, appear as a singlet in the aromatic region, typically around 7.8 ppm. The protons of the amino group (-NH2) often present as a broad singlet, and its chemical shift can vary depending on solvent and concentration, but is generally observed around 4.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information, identifying the unique carbon environments within the molecule. The carbonyl carbon (C=O) of the ester group is characteristically deshielded and appears downfield, often above 165 ppm. The carbons of the ethyl group, -CH2- and -CH3, are found upfield around 61 ppm and 14 ppm, respectively. The aromatic carbons show distinct chemical shifts influenced by the attached substituents. The carbon atom bonded to the carboxyl group (C1) and the carbon bonded to the amino group (C4) have specific resonances, as do the two equivalent carbons bonded to the chlorine atoms (C3/C5) and the two equivalent carbons adjacent to the ester group (C2/C6).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (2,6) | ~7.8 (s, 2H) | - |

| -NH₂ | ~4.6 (br s, 2H) | - |

| -O-CH₂-CH₃ | ~4.3 (q, 2H) | ~61 |

| -O-CH₂-CH₃ | ~1.4 (t, 3H) | ~14 |

| C=O | - | ~165 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-Cl | - | ~118 |

| Aromatic C-H | - | ~132 |

| Aromatic C-COOEt | - | ~125 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, t = triplet, q = quartet, br s = broad singlet.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

For an unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a clear cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signal at ~4.3 ppm to the carbon signal at ~61 ppm (-CH2-) and the proton signal at ~1.4 ppm to the carbon signal at ~14 ppm (-CH3). Similarly, the aromatic proton signal at ~7.8 ppm would be correlated to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. Key correlations would include the aromatic protons showing a cross-peak to the carbonyl carbon, and the methylene protons of the ethyl group also correlating to the carbonyl carbon, firmly establishing the ester functionality and its position on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysisnih.gov

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. nih.gov The N-H stretching vibrations of the primary amine group are typically seen as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl group appear just above and below 3000 cm⁻¹, respectively. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester is a prominent feature, usually found around 1720-1740 cm⁻¹. The C-O stretching of the ester group will show bands in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the benzene ring is a particularly strong feature. The C=O stretch is also observable in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Carbonyl (C=O) | C=O Stretch | 1720 - 1740 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester (C-O) | C-O Stretch | 1000 - 1300 |

| C-Cl | C-Cl Stretch | < 800 |

Correlation of Experimental Spectra with Computational Predictionsnih.gov

To gain deeper insight into the vibrational modes and to support experimental assignments, computational methods such as Density Functional Theory (DFT) are employed. By creating a theoretical model of this compound, its vibrational frequencies can be calculated.

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using a scaling factor to improve the correlation with the experimental data. This combined experimental and computational approach allows for a highly confident and detailed assignment of the observed IR and Raman bands to specific molecular vibrations. For instance, the subtle shifts in vibrational frequencies due to the electronic effects of the chloro and amino substituents can be accurately modeled and understood through this correlative analysis.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a fundamental tool in theoretical and computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For Ethyl 4-amino-3,5-dichlorobenzoate, this process reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net For this compound, the distribution and energies of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Theoretical calculations for related compounds using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) have been shown to provide reliable predictions of these electronic properties. irjweb.comresearchgate.netresearchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. researchgate.netnih.gov

For this compound, this analysis would involve identifying the characteristic vibrational frequencies associated with its functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Cl stretches of the chlorinated benzene (B151609) ring. DFT calculations, often scaled by an appropriate factor, have demonstrated excellent agreement with experimental spectra for similar organic molecules. researchgate.net

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, and positive potential around the hydrogen atoms.

Fukui functions are another set of descriptors derived from DFT that help in identifying the most reactive sites in a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed, thus indicating the sites for nucleophilic and electrophilic attack, respectively.

Molecular Descriptors and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govmdpi.com These models rely on the calculation of molecular descriptors that encode structural and electronic features of the molecules.

Prediction of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govuniroma1.itresearchgate.net It is calculated based on the contributions of polar atoms like oxygen and nitrogen. nih.gov For this compound, the computed TPSA is 52.3 Ų. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 value for this compound is 2.7. nih.gov

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 52.3 Ų nih.gov |

| Lipophilicity (XLogP3) | 2.7 nih.gov |

| Heavy Atom Count | 14 nih.gov |

| Complexity | 201 nih.gov |

| Molecular Weight | 234.08 g/mol nih.gov |

| Exact Mass | 233.0010339 Da nih.gov |

Application of Neural Networks for Classification of Organochlorine Compounds

Artificial neural networks (ANNs) are a powerful machine learning technique that can be applied in QSAR/QSPR modeling. For a class of compounds like organochlorines, which includes this compound, ANNs can be trained on a dataset of known compounds with their corresponding activities or properties. By learning the complex relationships between molecular descriptors and the target variable, a trained neural network can then be used to predict the properties or classify new, untested organochlorine compounds. This approach can be particularly useful for screening large libraries of compounds for potential biological activity or toxicity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to a protein or nucleic acid receptor. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes.

Prediction of Binding Energies and Conformational Changes

Molecular docking simulations can estimate the binding affinity, often expressed as a binding energy or a scoring function, which indicates the strength of the interaction between the ligand and its target. A lower binding energy generally suggests a more stable complex. For a hypothetical interaction of this compound with a target protein, docking software would explore various possible binding poses of the molecule within the active site of the protein.

The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. Similarly, the 3D structure of the target protein would be obtained, typically from a repository like the Protein Data Bank (PDB).

Docking Simulation: The ligand is then "docked" into the receptor's binding site using a scoring algorithm to evaluate the fitness of each pose.

The results would typically be presented in a table format, showcasing the predicted binding energies for the most favorable poses.

Hypothetical Binding Energies of this compound with a Target Protein

| Docking Pose | Predicted Binding Energy (kcal/mol) |

|---|---|

| 1 | -8.5 |

| 2 | -8.2 |

Note: This table is a hypothetical representation to illustrate how data would be presented and does not reflect actual experimental results.

Analysis of Specific Amino Acid Contributions to Binding

A crucial aspect of molecular docking and dynamics studies is the detailed analysis of the interactions between the ligand and the specific amino acid residues in the protein's binding pocket. These interactions are fundamental to the stability of the complex and the ligand's specificity for the target.

For this compound, the key interacting groups would be the amino group, the ester group, and the dichlorinated benzene ring. The types of interactions that would be analyzed include:

Hydrogen Bonds: The amino group (-NH2) and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively. These could form hydrogen bonds with polar or charged amino acid residues such as serine, threonine, aspartate, or glutamate.

Halogen Bonds: The chlorine atoms on the benzene ring can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom, often an oxygen or nitrogen in the protein backbone or side chain.

Hydrophobic Interactions: The dichlorinated benzene ring is hydrophobic and would likely interact with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine through van der Waals forces.

Pi-Stacking: The aromatic ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of this analysis are often visualized and can be summarized in a table detailing the interacting residues and the type of interaction.

Hypothetical Interacting Residues for this compound

| Interacting Residue | Type of Interaction |

|---|---|

| Serine 245 | Hydrogen Bond |

| Leucine 189 | Hydrophobic |

| Phenylalanine 321 | Pi-Pi Stacking |

Note: This table is a hypothetical representation to illustrate how data would be presented and does not reflect actual experimental results.

By understanding these specific interactions, researchers can gain insights into the molecular basis of the ligand's activity and potentially guide the design of new derivatives with improved binding affinity and specificity.

Biological Activities and Mechanistic Studies Excluding Direct Dosage/administration

Antimicrobial Properties and Bacteriostatic Action

There is no available data from scientific studies to confirm or deny the antimicrobial or bacteriostatic properties of Ethyl 4-amino-3,5-dichlorobenzoate.

In Vitro Efficacy and Comparative Potency (e.g., vs. Chloramphenicol)

No studies have been published that evaluate the in vitro efficacy of this compound against any microbial strains. Consequently, a comparative analysis of its potency against established antibiotics such as Chloramphenicol cannot be performed.

Hypothesized Mechanisms of Inhibition of Bacterial Growth

Without any evidence of antimicrobial activity, any proposed mechanism for the inhibition of bacterial growth by this compound would be entirely speculative and without a scientific basis.

Enzyme and Receptor Modulatory Activities

There is a lack of research investigating the effects of this compound on enzyme and receptor functions.

Investigation of Retinoic Acid Receptor Alpha (RARα) Agonism and Selectivity

No studies have been identified that explore the interaction of this compound with Retinoic Acid Receptor Alpha (RARα). Therefore, its potential as an agonist and its selectivity for this receptor are unknown.

Quorum Sensing System Regulation and Inhibition in Bacterial Pathogens

There is no evidence to suggest that this compound has any regulatory or inhibitory effects on quorum sensing systems in bacterial pathogens.

Elucidation of Molecular Interaction Mechanisms with Biological Targets

Detailed studies specifically elucidating the molecular interaction mechanisms of this compound with biological targets are sparse. However, some evidence suggests its potential as an inhibitor of certain enzymatic processes.

One area of investigation points towards its role as an inhibitor of nitrile synthesis. nih.gov While the precise mechanism of this inhibition has not been fully detailed in available research, it suggests an interaction with enzymes involved in the nitrile metabolic pathway. Nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, play crucial roles in the detoxification of nitrile compounds and in the biosynthesis of essential molecules in various organisms, including plants and microorganisms. Inhibition of these enzymes could disrupt these pathways, leading to a range of biological effects.

Furthermore, research on structurally related compounds offers insights into potential biological targets. For instance, derivatives of 4-amino-3-chloro benzoate (B1203000) esters have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This suggests that the aminobenzoate scaffold, particularly when halogenated, may have an affinity for the ATP-binding site of protein kinases, a large family of enzymes that play critical roles in cellular signaling.

Additionally, studies on other dichlorinated aromatic compounds have revealed various biological activities. For example, 3,4-dichlorophenylacetic acid has been identified as an auxin analog, indicating that it interacts with the auxin signaling pathway in plants. This raises the possibility that this compound could also exert effects on plant growth and development by targeting components of plant hormone signaling pathways.

A summary of the potential biological activities based on available information and studies of related compounds is presented in the table below.

| Compound/Class | Potential Biological Activity/Target |

| This compound | Inhibition of nitrile synthesis |

| 4-Amino-3-chloro benzoate ester derivatives | Inhibition of EGFR tyrosine kinase |

| 3,4-Dichlorophenylacetic acid | Auxin-like activity, interaction with auxin signaling pathway |

Exploration as Chemical Probes for Specific Biological Pathways

The potential of this compound as a chemical probe to investigate specific biological pathways is an area that warrants further exploration. A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein or pathway.

Given its reported activity as a nitrile synthesis inhibitor, this compound could potentially be utilized as a tool to study the roles of nitrile metabolism in various biological contexts. For example, it could be employed to investigate the physiological consequences of inhibiting this pathway in plants or microorganisms.

Moreover, if its potential interaction with protein kinases or plant hormone receptors is confirmed and characterized, it could be developed into a more specific chemical probe. For instance, if it is found to selectively inhibit a particular kinase, it could be used to dissect the downstream signaling events regulated by that enzyme. Similarly, if it demonstrates specific auxin-like or anti-auxin activity, it could become a valuable tool for plant biologists studying hormone perception and response.

The utility of a compound as a chemical probe is dependent on several factors, including its potency, selectivity, and well-characterized mechanism of action. The following table outlines the potential applications of this compound as a chemical probe, contingent on further research.

| Potential Application as a Chemical Probe | Target Biological Pathway |

| Investigation of nitrile metabolism | Nitrile synthesis and degradation pathways |

| Dissection of kinase signaling cascades | Specific protein kinase-mediated pathways |

| Study of plant hormone responses | Auxin signaling and other plant hormone pathways |

Environmental Implications and Ecotoxicological Research Excluding Chemical/physical Properties

Environmental Fate and Persistence Studies

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For Ethyl 4-amino-3,5-dichlorobenzoate, its halogenated aromatic structure suggests a degree of recalcitrance in the environment.

Resistance to Biotic and Abiotic Degradation Processes

Halogenated aromatic compounds are generally known for their resistance to microbial breakdown. biosynth.com The presence of chlorine atoms on the benzene (B151609) ring tends to increase the compound's stability and recalcitrance compared to its non-halogenated counterparts. The degradation of such compounds often requires specific microbial enzymes and metabolic pathways that are not ubiquitous in the environment. biosynth.com While some microorganisms have evolved the ability to detoxify and utilize halogenated aromatics as carbon sources, the specific biodegradability of this compound is not well-documented in publicly available literature. biosynth.com

Abiotic degradation pathways for chlorinated organic compounds can include hydrolysis and photolysis. The ester functional group in this compound could be susceptible to hydrolysis, breaking down into 4-amino-3,5-dichlorobenzoic acid and ethanol (B145695). The rate of this reaction would be dependent on environmental conditions such as pH and temperature. Photodegradation in the presence of sunlight is another potential abiotic pathway, although the specific wavelengths of light required and the resulting byproducts for this compound are not extensively studied. A related compound, Ethyl 4-amino-3,5-difluorobenzoate, is noted to undergo ester hydrolysis.

Susceptibility to Wastewater Treatment Processes